2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid
Overview
Description
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid is a compound with the molecular formula C15H19NO5 and a molecular weight of 293.32. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is used in pharmacological research to study its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid can be compared with other similar compounds, such as:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: This compound has similar structural features and is used in similar research applications.
This compound: This compound is used in proteomics research and has comparable properties.
The uniqueness of this compound lies in its specific molecular structure and its applications in various fields of scientific research .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-9(2)7-11(15(18)19)16-14(17)10-3-4-12-13(8-10)21-6-5-20-12/h3-4,8-9,11H,5-7H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPIHQNCDQGFKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCCO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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